
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide is a chemical compound that has attracted the attention of the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical, and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of (E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been linked to the development of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the activity of HDAC. However, it has some limitations, including its low yield and its potential toxicity.
Future Directions
There are several future directions for research on (E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide. One direction is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it inhibits the activity of HDAC. Additionally, researchers could investigate ways to improve the yield of the synthesis process and to reduce the potential toxicity of the compound.
Conclusion:
This compound is a chemical compound that has shown promise for its potential applications in the field of medicine. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. While there is still much to learn about this compound, it has the potential to be used in the treatment of various types of cancer and other diseases. Further research is needed to fully understand its potential and to develop more effective treatments.
Synthesis Methods
The synthesis of (E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide is a complex process that involves several steps. The first step involves the reaction of cyclopropylamine with 4-bromo-2-butenoic acid to form the corresponding amide. The next step involves the reaction of the amide with dimethylamine and sodium hydride to form the desired product. The yield of this reaction is approximately 50%.
Scientific Research Applications
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide has been studied extensively for its potential applications in the field of medicine. This compound has been shown to have anticancer properties and has been studied for the treatment of various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
(E)-N-cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-4-14-7-9-15(10-8-14)19(16-11-12-16)17(20)6-5-13-18(2)3/h5-6,14-16H,4,7-13H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEGNNPPSNFAPQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(C2CC2)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC(CC1)N(C2CC2)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2603481.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2603484.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate](/img/structure/B2603485.png)
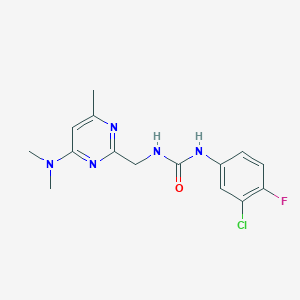
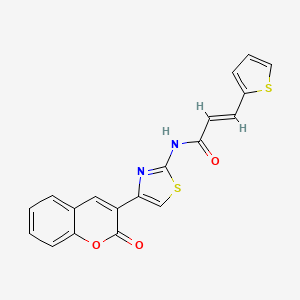
![5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2603491.png)
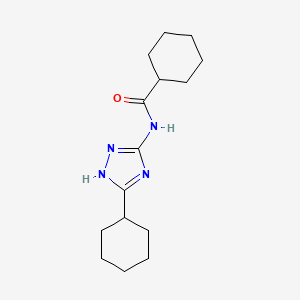
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2603494.png)


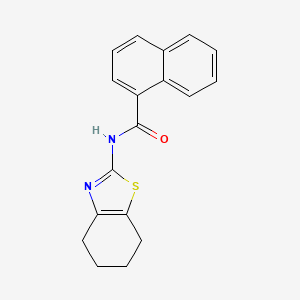
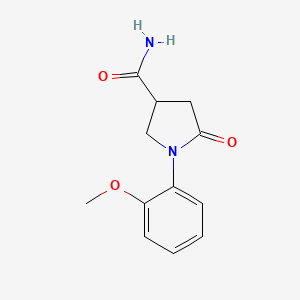
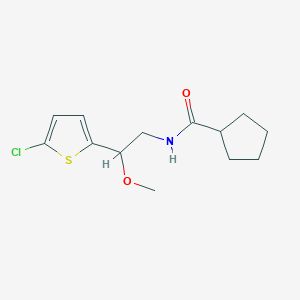
![5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2603502.png)